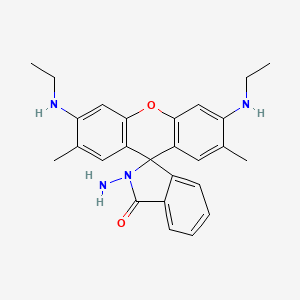
Odn BW001
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oligodeoxynucleotide BW001 is a synthetic oligodeoxynucleotide that contains a CpG motif and a polyG motif. It is fully phosphorothioate-modified, which enhances its stability and resistance to degradation by nucleases. This compound has shown promising antitumor and immunomodulatory properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oligodeoxynucleotide BW001 involves the solid-phase synthesis method, which is commonly used for the preparation of oligodeoxynucleotides. The process includes the following steps:
Coupling: The addition of nucleotides to the growing chain is achieved through a series of coupling reactions.
Oxidation: The phosphite triester linkage formed during coupling is oxidized to a more stable phosphate triester.
Deprotection: Protective groups on the nucleotides are removed to yield the final oligodeoxynucleotide.
Industrial Production Methods
Industrial production of oligodeoxynucleotide BW001 follows similar principles but on a larger scale. Automated synthesizers are used to increase efficiency and consistency. The process is optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Oligodeoxynucleotide BW001 primarily undergoes the following types of reactions:
Hybridization: It can hybridize with complementary DNA or RNA sequences.
Binding to Proteins: It can bind to specific proteins, such as Toll-like receptor 9 (TLR9).
Common Reagents and Conditions
Hybridization: Typically performed in a buffer solution containing salts like sodium chloride and magnesium chloride to stabilize the DNA duplex.
Protein Binding: Conducted in physiological conditions, often in the presence of serum or other biological fluids.
Major Products Formed
Hybridization: Formation of DNA-DNA or DNA-RNA duplexes.
Protein Binding: Formation of oligodeoxynucleotide-protein complexes
Scientific Research Applications
Oligodeoxynucleotide BW001 has a wide range of applications in scientific research:
Antitumor Activity: It has been shown to inhibit the adhesion of melanoma cells and reduce tumor growth in vivo.
Immunomodulation: It can activate the immune system by binding to Toll-like receptor 9, leading to the production of cytokines and other immune responses.
Bone Regeneration: It promotes the proliferation and differentiation of osteoblasts, making it a potential candidate for bone regeneration therapies.
Antiviral Activity: It has been tested for its ability to induce immunity against severe acute respiratory syndrome coronavirus (SARS-CoV).
Mechanism of Action
Oligodeoxynucleotide BW001 exerts its effects primarily through the activation of Toll-like receptor 9 (TLR9). Upon binding to TLR9, it triggers a signaling cascade involving the MyD88-interleukin 1 receptor-associated kinase (IRAK)-tumor necrosis factor receptor-associated factor 6 (TRAF6) pathway. This leads to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), resulting in the production of pro-inflammatory cytokines and other immune responses .
Comparison with Similar Compounds
Similar Compounds
Oligodeoxynucleotide FC001: Similar in structure and function, also containing a CpG motif and used in immunomodulation and bone regeneration.
Oligodeoxynucleotide MT01: Known for its effects on osteoblast proliferation and activation.
Oligodeoxynucleotide YW001: Another CpG oligodeoxynucleotide with similar applications in immune activation and bone regeneration.
Uniqueness
Oligodeoxynucleotide BW001 is unique due to its combination of a CpG motif and a polyG motif, along with full phosphorothioate modification. This structure enhances its stability and efficacy in various biological applications, making it a versatile tool in scientific research .
Properties
Molecular Formula |
BHNOW |
|---|---|
Molecular Weight |
226.67 g/mol |
InChI |
InChI=1S/BHNO.W/c1-2-3;/h3H;/i/hD |
InChI Key |
WMZPRXWCFVVUFH-DYCDLGHISA-N |
Isomeric SMILES |
[2H]ON=[B].[W] |
Canonical SMILES |
[B]=NO.[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide](/img/structure/B15140077.png)
![7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15140079.png)

![(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B15140097.png)

![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B15140132.png)




